![molecular formula C22H24ClN5O2 B2648361 3-(2-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923427-60-5](/img/structure/B2648361.png)
3-(2-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a related compound, 7-(2-chlorobenzyl-3H-1,2,4-triazolo[3,1-i]purine, was achieved in high yield from a 9-benzyl-purine derivative by reaction with diethoxymethyl acetate (DEMA) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has delved into the synthesis and properties of mesoionic compounds related to imidazo[2,1-f]purine-2,4(3H,8H)-dione, demonstrating the chemical versatility and potential for modification of these compounds. For instance, Coburn and Taylor (1982) discussed the synthesis of mesoionic purinone analogs, highlighting the chemical reactivity and structural characteristics of these compounds, which could pave the way for developing new derivatives with enhanced properties (Coburn & Taylor, 1982).
Biological and Pharmacological Evaluation
The compound's derivatives have been synthesized and evaluated for their pharmacological activities, such as their potential as antidepressant agents. Zagórska et al. (2016) synthesized a series of derivatives and evaluated them for their serotonin receptor affinity and phosphodiesterase inhibitor activity. The study identified compounds with potential antidepressant and anxiolytic effects, suggesting the utility of these derivatives in developing new therapeutic agents (Zagórska et al., 2016).
Antiviral Activity
Research into the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity indicates the broader applicability of imidazo[2,1-f]purine derivatives. Kim et al. (1978) synthesized and tested various nucleosides against herpes, rhino, and parainfluenza viruses, finding moderate activity at non-toxic levels for some compounds. This study underscores the potential of these compounds in antiviral drug development (Kim et al., 1978).
Receptor Affinity and Molecular Modeling
Further studies have focused on understanding the interaction of imidazo[2,1-f]purine derivatives with various receptors, using molecular modeling to predict receptor affinity and selectivity. For example, Baraldi et al. (2008) extended SAR studies on imidazo[2,1-f]purine-2,4-diones as A3 adenosine receptor antagonists, offering insights into improving potency and hydrophilicity through structural modifications (Baraldi et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c1-13-14(2)28-18-19(24-21(28)27(13)16-9-5-6-10-16)25(3)22(30)26(20(18)29)12-15-8-4-7-11-17(15)23/h4,7-8,11,16H,5-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLIXLCPJYHKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B2648278.png)
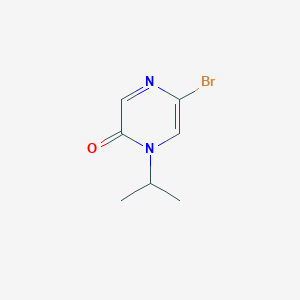
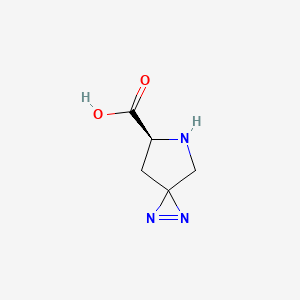
![6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine](/img/structure/B2648286.png)
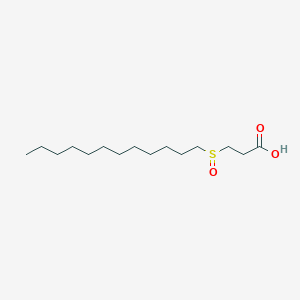
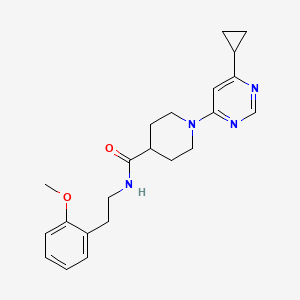
![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648292.png)
![1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2648293.png)
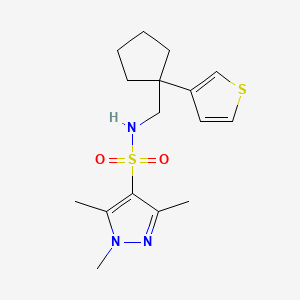

![3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2648296.png)

![1-[(6-Chloropyridin-3-yl)methyl]indole](/img/structure/B2648300.png)
